molecular formula C15H16N4O B3866378 2-(2-methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

2-(2-methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

Cat. No.: B3866378
M. Wt: 268.31 g/mol
InChI Key: UARSDBIUIHWZIX-ZDLGFXPLSA-N
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Description

2-(2-Methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methylaniline group and a pyridinylmethylideneamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide typically involves the reaction of 2-methylaniline with pyridine-4-carbaldehyde in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylanilino)benzoic acid
  • 4-Methyl-2-(2-methylanilino)benzoic acid
  • 2,4-Dimethylanilinoacetic acid

Uniqueness

2-(2-Methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide is unique due to the presence of both methylaniline and pyridinylmethylideneamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .

Properties

IUPAC Name

2-(2-methylanilino)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-12-4-2-3-5-14(12)17-11-15(20)19-18-10-13-6-8-16-9-7-13/h2-10,17H,11H2,1H3,(H,19,20)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARSDBIUIHWZIX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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